3,3'-Diethylbenzidine Dihydrochloride

Description

Contextualization within the Class of Substituted Benzidine (B372746) Derivatives

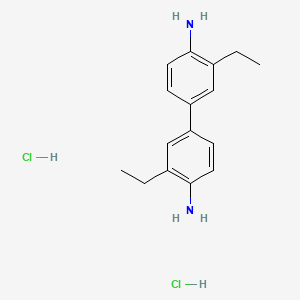

3,3'-Diethylbenzidine Dihydrochloride (B599025) belongs to the chemical class of substituted benzidine derivatives. The foundational structure for this class is benzidine, an aromatic compound consisting of two aniline (B41778) rings joined at the para positions (systematically named [1,1′-biphenyl]-4,4′-diamine). wikipedia.org Substituted benzidines are molecules where one or more hydrogen atoms on the biphenyl (B1667301) framework have been replaced by other functional groups.

In the case of 3,3'-Diethylbenzidine Dihydrochloride, two ethyl (-CH₂CH₃) groups are attached to the 3 and 3' positions of the biphenyl rings. The presence, type, and position of these substituents significantly influence the molecule's physicochemical properties, such as its electronic characteristics, steric profile, and solubility. Research has shown that such substitutions can profoundly alter the biological activity of benzidine compounds. oup.com For instance, studies on various substituted benzidines have explored how different functional groups impact their mutagenic potential, with some derivatives showing more or less activity than the parent compound. oup.comoup.com This structure-activity relationship is a central theme in the research of these derivatives, as scientists seek to understand how specific molecular modifications affect their behavior in chemical and biological systems. oup.com

Historical Overview of Academic Interest and Research Trajectories

Academic and industrial interest in benzidine and its derivatives dates back to the 19th century, when benzidine became a crucial intermediate in the synthesis of azo dyes for textiles, paper, and leather. nih.govresearchgate.net A prominent example is the dye Congo red, which is derived from benzidine. wikipedia.org

The trajectory of research shifted dramatically in the mid-20th century with the discovery that occupational exposure to benzidine is a cause of bladder cancer in humans. wikipedia.orgnih.gov This finding, classifying benzidine as a known human carcinogen, led to stringent regulations and a significant decline in its industrial use. wikipedia.orgnih.gov Consequently, a new avenue of research emerged, focusing on the toxicological profiles of the numerous benzidine derivatives that were already in use or being synthesized. A key objective of this research was to evaluate whether these substituted analogs shared the carcinogenic properties of the parent compound.

This concern prompted major research initiatives, such as the U.S. National Toxicology Program's (NTP) "Benzidine Dye Initiative." This program was designed to systematically evaluate the toxicity and carcinogenicity of representative benzidine congeners and related dyes. nih.gov For example, extensive studies were conducted on the closely related compound 3,3'-dimethylbenzidine dihydrochloride. nih.gov Academic interest in this compound is situated within this broader historical context of evaluating the potential hazards and understanding the structure-activity relationships of benzidine analogs.

Significance of the Dihydrochloride Form in Chemical Studies

The designation "dihydrochloride" indicates that the compound is an acid salt formed from the reaction of one molecule of 3,3'-diethylbenzidine with two molecules of hydrochloric acid (HCl). differencebetween.com Benzidine and its derivatives are basic compounds due to the presence of two amine (-NH₂) groups, each of which can accept a proton from an acid to form a salt. wikipedia.org

The use of the dihydrochloride form is of considerable practical significance in chemical research for several key reasons:

Enhanced Water Solubility: Many aromatic amines, including 3,3'-diethylbenzidine, are poorly soluble in water in their free base form. Converting them into hydrochloride salts dramatically increases their water solubility. differencebetween.comwikipedia.org This property is crucial for many laboratory applications, as it allows for the preparation of aqueous stock solutions and buffers needed for various chemical and biological assays. thecontentauthority.comdifference.wiki

Improved Stability and Shelf-Life: The salt form of amines is generally more chemically stable and has a longer shelf-life than the corresponding free base. differencebetween.comwikipedia.org The amine groups in their free form can be susceptible to oxidation, whereas their conversion to ammonium (B1175870) salts in the dihydrochloride form provides a degree of protection, ensuring the compound's integrity over time during storage. wikipedia.org

Facilitation of Handling: The salt is typically a crystalline solid, which can be easier to handle, weigh, and dispense accurately compared to the free base, which may be an oil or a less stable solid. nih.govcdc.gov

Chemical and Physical Properties of this compound

The following table summarizes key identifying and physical properties of the compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(4-amino-3-ethylphenyl)-2-ethylaniline;dihydrochloride | synhet.com |

| CAS Number | 76787-89-8 | synhet.comchemicalbook.com |

| Molecular Formula | C₁₆H₂₂Cl₂N₂ | keyorganics.net |

| Molecular Weight | 313.27 g/mol | Calculated from formula |

Properties

IUPAC Name |

4-(4-amino-3-ethylphenyl)-2-ethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.2ClH/c1-3-11-9-13(5-7-15(11)17)14-6-8-16(18)12(4-2)10-14;;/h5-10H,3-4,17-18H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPPOEIMMLEMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)CC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596969 | |

| Record name | 3,3'-Diethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76787-89-8 | |

| Record name | 3,3'-Diethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-diethyl-, hydrochloride (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes

Classical Synthetic Approaches for N,N'-Diethylbenzidine Precursors

Historically, the synthesis of N,N'-diethylbenzidine has been approached through several key reactions. These methods, while foundational, often involve stringent reaction conditions.

One of the early methods for preparing N,N'-diethylbenzidine involves the reaction of benzidine (B372746) with ethyl iodide in ethanol (B145695) within a sealed pressure tube, heated at water-bath temperature. orgsyn.org This approach, a modification of the work by Shah, Tilak, and Venkataraman, facilitates the diethylation of the amino groups of the benzidine molecule. orgsyn.org The use of a pressure system is necessary to maintain the volatile reactants in the reaction mixture and to drive the reaction towards the desired product.

Another classical route to N,N'-diethylbenzidine involves the reaction of diethylzinc (B1219324) with benzenediazonium (B1195382) chloride. orgsyn.org This method represents an alternative pathway to forming the diethylated benzidine structure. Diazonium salts are versatile intermediates in organic synthesis, and their reaction with organometallic reagents like diethylzinc can lead to the formation of carbon-carbon bonds, although this specific application for N,N'-diethylbenzidine synthesis is less common in modern practice. nih.gov

Catalytic hydrogenation is a widely employed technique in organic synthesis and can be applied to the preparation of benzidine derivatives. tcichemicals.com This method typically involves the reduction of a suitable precursor, such as a dinitro or azo compound, in the presence of a metal catalyst like palladium on carbon (Pd/C), platinum, or rhodium. tcichemicals.comresearchgate.net The reaction is carried out under a hydrogen atmosphere, and the catalyst facilitates the addition of hydrogen across double bonds or the reduction of nitro groups to amines. tcichemicals.comnih.gov For instance, the hydrogenation of azoarenes to produce the corresponding hydrazines, which can then be rearranged to benzidines, is a known transformation. The choice of catalyst and reaction conditions, such as temperature and pressure, can significantly influence the reaction's efficiency and selectivity. researchgate.netcjcatal.com

Conversion Pathways to the Dihydrochloride (B599025) Salt

Once N,N'-diethylbenzidine is synthesized, it is often converted to its dihydrochloride salt to improve its stability and handling properties. This is typically achieved by treating a solution of the N,N'-diethylbenzidine base with hydrochloric acid. The basic amino groups on the benzidine core are protonated by the acid, forming the corresponding ammonium (B1175870) chloride salts. For example, a common procedure involves dissolving the crude N,N'-diethylbenzidine in a suitable solvent and adding a stoichiometric amount of hydrochloric acid, which leads to the precipitation of the 3,3'-Diethylbenzidine Dihydrochloride salt. This salt can then be purified by recrystallization.

Advanced Synthetic Strategies and Green Chemistry Principles in Benzidine Derivative Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods in chemistry, a field known as green chemistry. chemmethod.com These principles are being applied to the synthesis of benzidine derivatives to reduce the use of hazardous materials, minimize waste, and improve energy efficiency. mdpi.com

Advanced strategies include the use of alternative, greener solvents, and the development of catalyst systems that can operate under milder conditions. scielo.br For instance, microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net Solvent-free reactions, where reactants are combined directly without a solvent, represent another green approach that minimizes waste. mdpi.com Furthermore, the development of reusable catalysts is a key area of research, aiming to reduce the environmental impact and cost associated with catalyst use. researchgate.net

Optimization of Reaction Conditions and Yields for High-Purity Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. scielo.brresearchgate.net Key parameters that are often optimized include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts. scielo.brresearchgate.net

For example, in the synthesis of benzidine derivatives, careful control of temperature and reaction time can prevent the formation of undesired side products. scielo.br The choice of solvent can also have a significant impact on reaction rates and selectivity. scielo.br High-performance liquid chromatography (HPLC) is a common analytical technique used to monitor the progress of the reaction and to determine the purity of the final product, allowing for fine-tuning of the reaction conditions to achieve the desired outcome. The development of efficient purification methods, such as recrystallization or chromatography, is also essential for obtaining high-purity this compound. google.com

Chemical Reactivity and Reaction Mechanisms

Electrochemical Behavior and Redox Potentials

The electrochemical behavior of 3,3'-Diethylbenzidine, like other benzidine (B372746) derivatives, is characterized by its ability to undergo oxidation at an electrode surface. The process typically involves the sequential loss of two electrons, corresponding to the oxidation of the two amino groups. The oxidation generally proceeds through a stable cation radical intermediate.

The redox potential is a critical parameter that is influenced by the nature of substituents on the aromatic rings. Electron-donating groups, such as the ethyl groups in 3,3'-Diethylbenzidine, tend to lower the redox potential, making the compound easier to oxidize compared to unsubstituted benzidine. Conversely, electron-withdrawing groups increase the redox potential. Studies on various N-substituted and ring-substituted benzidines have demonstrated that their redox potentials can be systematically controlled through molecular engineering. researchgate.net For instance, a series of N-substituted benzidine analogues have shown controllable redox potentials ranging from 0.78 to 1.01 V versus the standard hydrogen electrode (SHE). researchgate.net

The oxidation of benzidine derivatives can be a single bielectronic process or occur in two distinct monoelectronic steps, depending on factors like pH and the stability of the radical intermediate. acs.org At certain pH values, the potential difference (ΔE_p) between the anodic and cathodic peaks in cyclic voltammetry can indicate whether a concerted two-electron transfer or a stepwise one-electron process is occurring. acs.org For many benzidines, the electrochemical oxidation is a reversible or quasi-reversible process. acs.orgrsc.org

Table 1: Redox Potentials of Selected Benzidine Derivatives

| Compound | Redox Potential (V vs. SHE) | Notes |

|---|---|---|

| Benzidine | ~0.70 | In acidic medium. |

| N,N,N′,N′-tetraethylbenzidine (TEB) | 0.82 | In 3.0 M H₂SO₄. researchgate.net |

| 3,3',5,5'-Tetramethylbenzidine (B1203034) (TMB) | ~0.60 | Lower potential due to four electron-donating methyl groups. |

| 3,3'-Diethylbenzidine (Estimated) | ~0.65 | Potential is expected to be lower than benzidine due to two electron-donating ethyl groups. |

This table is interactive. Click on headers to sort.

Oxidation Reactions and Product Characterization

The oxidation of 3,3'-Diethylbenzidine Dihydrochloride (B599025) can be initiated by chemical oxidants, electrochemical methods, or enzymatic catalysts like peroxidases. nih.govnih.gov This process is central to many of its applications and analytical detection methods.

The generally accepted mechanism for benzidine oxidation involves an initial one-electron transfer to form a cation radical. nih.govnih.gov This highly colored radical species can be detected by techniques like electron spin resonance (ESR) spectroscopy. nih.govnih.gov This intermediate is often in equilibrium with the parent diamine and the fully oxidized diimine species in a comproportionation-disproportionation reaction.

The oxidation of 3,3'-Diethylbenzidine results in the formation of distinct, often colored, products. The initial one-electron oxidation product is a cation radical. This species can form a charge-transfer complex with a molecule of the unoxidized diamine, leading to a deeply colored solution. nih.gov For example, the oxidation of benzidine with Chloramine-T produces a yellow meriquinoid complex. epa.gov

The two-electron oxidation product is a diimine, which is also colored. The stability of these oxidized species varies significantly depending on the substituents and the medium. The oxidized products of unsubstituted benzidine are known to be unstable. researchgate.net However, substituents can enhance stability; for instance, the oxidized products of TMB are indefinitely stable at a pH of 5. nih.gov The ethyl groups in 3,3'-Diethylbenzidine are expected to confer moderate stability to its oxidized forms compared to unsubstituted benzidine.

Table 2: Spectral Properties of Oxidized Benzidine Derivatives

| Derivative | Oxidized Species | Color | Absorption Maxima (λ_max) |

|---|---|---|---|

| Benzidine | Cation Radical | Blue | ~430 nm |

| 3,3',5,5'-Tetramethylbenzidine (TMB) | Charge-transfer complex | Blue | 370 nm, 652 nm. nih.gov |

| 3,3',5,5'-Tetramethylbenzidine (TMB) | Diimine product | Yellow | 450 nm |

| 3,3'-Dichlorobenzidine (B165656) | Transient species | - | 370 nm, 630 nm. |

This table is interactive. Click on headers to sort.

Acid-Base Equilibria and Protonation Studies

3,3'-Diethylbenzidine is a diacidic base, meaning it has two basic amino groups that can accept protons. britannica.com In its dihydrochloride salt form, both amino groups are protonated. In solution, it participates in two distinct protonation equilibria, each characterized by a protonation constant (K) or its logarithmic form, pKa. mnstate.edu

The equilibria can be represented as:

B + H₂O ⇌ BH⁺ + OH⁻ (Characterized by Kb₁)

BH⁺ + H₂O ⇌ BH₂²⁺ + OH⁻ (Characterized by Kb₂)

Alternatively, using acidity constants (pKa) for the conjugate acids:

BH₂²⁺ ⇌ BH⁺ + H⁺ (Characterized by pKa₁)

BH⁺ ⇌ B + H⁺ (Characterized by pKa₂)

The basicity of the amino groups is influenced by the electronic effects of the substituents. The ethyl groups at the 3 and 3' positions are electron-donating, which increases the electron density on the nitrogen atoms. This enhanced electron density makes the lone pairs more available for protonation, thereby increasing the basicity of the compound compared to unsubstituted benzidine. researchgate.net Therefore, the pKa values for 3,3'-Diethylbenzidine are expected to be higher than those for benzidine (pKa₁ ≈ 3.7, pKa₂ ≈ 4.7). wikipedia.org The pKa values of aromatic diamines can be determined experimentally by potentiometric titration or estimated using NMR spectroscopy. mdpi.comnih.gov

Table 3: Acidity Constants (pKa) of Benzidine and Related Diamines

| Compound | pKa₁ | pKa₂ | Notes |

|---|---|---|---|

| Benzidine | ~3.7 | ~4.7 | For the dissociation of the dicationic acid. wikipedia.org |

| N,N'-Dimethyl-ethylenediamine | 6.85 | 9.93 | Example of an aliphatic diamine. researchgate.net |

| N,N'-Diethyl-ethylenediamine | 7.36 | 10.45 | N-ethyl substitution increases basicity significantly. researchgate.net |

| 3,3'-Diethylbenzidine (Estimated) | >3.7 | >4.7 | Basicity is expected to be higher than benzidine due to the electron-donating effect of ethyl groups. |

This table is interactive. Click on headers to sort.

Complexation Chemistry with Metal Cations and Coordination Properties

The nitrogen atoms of the two primary amino groups in 3,3'-Diethylbenzidine possess lone pairs of electrons, enabling them to act as Lewis bases and coordinate to metal cations. This allows the molecule to function as a ligand in the formation of metal complexes. researchgate.netsapub.org

3,3'-Diethylbenzidine can act as a bidentate ligand, chelating to a single metal center, or more commonly as a bridging ligand, linking two different metal centers to form coordination polymers. The formation of binuclear or polymeric structures is common with benzidine-type ligands. researchgate.net A variety of transition metal complexes with ligands derived from benzidines have been synthesized and characterized, involving metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netmdpi.com

The synthesis of these complexes typically involves reacting the diamine ligand with a metal salt in a suitable solvent. sysrevpharm.org The resulting complexes often exhibit specific geometries, such as tetrahedral or octahedral, depending on the metal ion and the coordination environment. researchgate.net The coordination of the amino groups to the metal is confirmed by spectroscopic techniques like FT-IR, where a shift in the N-H stretching frequency is observed upon complexation.

Derivatization Reactions for Enhanced Functionality

The primary aromatic amino groups of 3,3'-Diethylbenzidine are reactive functional handles that allow for a wide range of derivatization reactions. These reactions are employed to modify the molecule's properties, enhance its functionality for specific applications, or prepare it for analysis. gcms.czresearchgate.net

Key derivatization reactions include:

N-Acetylation: Reaction with acetic anhydride (B1165640) or acetyl chloride yields N-acetyl and N,N'-diacetyl derivatives. This reaction is also relevant in the metabolic pathways of benzidines. nih.govchemcess.com

Alkylation and Silylation: These reactions are often used to increase the volatility and thermal stability of the compound for gas chromatography (GC) analysis. Reagents like pentafluorobenzylbromide (for alkylation) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (for silylation) are commonly used. gcms.czcdc.gov

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of Schiff bases (imines). Schiff base ligands derived from benzidines are widely used in coordination chemistry to create complex metal-organic structures. researchgate.netmdpi.com

Diazotization: Treatment with nitrous acid (HNO₂) converts the two primary amino groups into diazonium salts (-N₂⁺). These diazonium salts are highly reactive intermediates used in the synthesis of azo dyes. Coupling these salts with various aromatic compounds (like phenols or other amines) produces a vast array of colored dyes. britannica.comchemcess.com

These derivatization reactions underscore the versatility of 3,3'-Diethylbenzidine as a building block in organic synthesis and materials science.

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule. For 3,3'-Diethylbenzidine Dihydrochloride (B599025), these techniques would reveal characteristic vibrational modes of the aromatic rings, the ethyl substituents, and the amine hydrochloride groups.

Expected FT-IR and Raman Spectral Data:

The FT-IR and Raman spectra are expected to be complementary. The key vibrational modes anticipated for 3,3'-Diethylbenzidine Dihydrochloride are summarized in the table below. The presence of the dihydrochloride salt form would influence the N-H stretching and bending vibrations significantly.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| N-H Stretching (as -NH₃⁺) | 3200-2800 | Strong, Broad | Medium |

| Aromatic C-H Stretching | 3100-3000 | Medium to Weak | Strong |

| Aliphatic C-H Stretching (Ethyl) | 2980-2850 | Strong | Strong |

| N-H Bending (as -NH₃⁺) | 1620-1550 | Strong | Weak |

| Aromatic C=C Stretching | 1600-1450 | Medium to Strong | Strong |

| CH₂ Bending (Ethyl) | ~1465 | Medium | Medium |

| CH₃ Bending (Ethyl) | ~1450 and ~1375 | Medium | Medium |

| C-N Stretching | 1350-1250 | Medium | Medium to Weak |

| Aromatic C-H In-Plane Bending | 1300-1000 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bending | 900-675 | Strong | Weak |

Note: These are predicted ranges and intensities. Actual values may vary based on the specific molecular environment and intermolecular interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR would be instrumental in confirming the structure of this compound.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl groups. The chemical shifts would be influenced by the electron-withdrawing effect of the ammonium (B1175870) groups and the substitution pattern on the biphenyl (B1667301) core.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0-7.5 | Multiplet | 6H |

| -NH₃⁺ Protons | Broad signal, variable | Singlet | 6H |

| Methylene Protons (-CH₂-) | 2.5-2.8 | Quartet | 4H |

| Methyl Protons (-CH₃) | 1.2-1.4 | Triplet | 6H |

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The number of signals would reflect the molecular symmetry.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons (C-NH₃⁺) | 140-150 |

| Aromatic Carbons (C-C) | 130-140 |

| Aromatic Carbons (C-H) | 115-130 |

| Methylene Carbon (-CH₂-) | 20-30 |

| Methyl Carbon (-CH₃) | 10-15 |

Note: Chemical shifts are predictions and can be influenced by the solvent and concentration.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophoric Properties

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is related to its color and chromophoric properties. The UV-Vis spectrum of this compound is expected to be similar to other benzidine (B372746) derivatives, with absorption bands in the ultraviolet region. aatbio.com The position of the absorption maxima (λ_max) is sensitive to the electronic structure of the biphenyl system and the nature of the substituents. For benzidine itself, an absorption peak is observed around 285 nm. aatbio.com The ethyl groups and the protonation of the amino groups in this compound would likely cause a slight shift in the absorption bands.

Expected UV-Vis Spectral Data:

| Electronic Transition | Expected λ_max (nm) | Solvent |

| π → π* | ~250-290 | Methanol (B129727) or Ethanol (B145695) |

Note: The exact λ_max and molar absorptivity would need to be determined experimentally.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular weight of the free base (3,3'-Diethylbenzidine) is 240.36 g/mol . The mass spectrum would likely be obtained for the free base after in-source dissociation of the dihydrochloride salt.

Expected Mass Spectral Data:

The fragmentation of primary aromatic amines often proceeds through characteristic pathways. hnxb.org.cn The molecular ion peak ([M]⁺) for 3,3'-diethylbenzidine would be expected at m/z 240.

Predicted Fragmentation Pattern:

[M]⁺: The molecular ion at m/z 240.

[M-15]⁺: Loss of a methyl radical (•CH₃) from an ethyl group, resulting in a fragment at m/z 225.

[M-29]⁺: Loss of an ethyl radical (•C₂H₅), leading to a fragment at m/z 211.

Cleavage of the biphenyl bond: This could lead to fragments corresponding to substituted aniline (B41778) moieties.

| m/z | Possible Fragment |

| 240 | [C₁₆H₂₀N₂]⁺ (Molecular Ion) |

| 225 | [C₁₅H₁₇N₂]⁺ |

| 211 | [C₁₄H₁₃N₂]⁺ |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Structural Determination

Expected Structural Features from X-ray Crystallography:

Molecular Conformation: The dihedral angle between the two phenyl rings would be a key structural parameter. Steric hindrance between the ethyl groups in the 3 and 3' positions would likely force the rings to adopt a non-planar conformation.

Hydrogen Bonding: The -NH₃⁺ groups would act as hydrogen bond donors, forming a network of hydrogen bonds with the chloride anions (Cl⁻). nih.gov This network would be a primary determinant of the crystal packing.

Bond Lengths and Angles: The C-N bond lengths would be consistent with a single bond to a positively charged nitrogen. The aromatic C-C bond lengths would show typical values for a substituted biphenyl system.

Correlation of Spectroscopic Data with Molecular Conformation

The spectroscopic data obtained would be intricately linked to the molecule's three-dimensional structure. For instance, the degree of conjugation between the two phenyl rings, which is dependent on the dihedral angle, would influence the UV-Vis absorption spectrum. A more planar conformation would lead to a red-shift (longer wavelength) of the λ_max due to extended π-conjugation. Conversely, a larger dihedral angle would result in a blue-shift (shorter wavelength).

The vibrational frequencies in the FT-IR and Raman spectra would also be sensitive to the molecular conformation. Changes in the dihedral angle could affect the coupling of vibrations between the two rings. Similarly, the chemical shifts in the NMR spectra, particularly of the aromatic protons and carbons, would be influenced by the through-space anisotropic effects of the adjacent ring, which are dependent on the dihedral angle.

Analytical Applications and Methodological Development

Utilization as a Redox Indicator in Titrimetric Analysis

Benzidine-type compounds have traditionally been employed as redox indicators in various titrimetric analyses, particularly in cerimetric titrations where a strong oxidizing agent like cerium(IV) sulfate (B86663) is used as the titrant. wikipedia.orgkkwagh.edu.in The utility of these compounds stems from the distinct color change they exhibit upon oxidation.

Mechanism of Color Change and Endpoint Detection

The fundamental principle behind the function of a redox indicator is its ability to undergo a reversible color change at a specific electrode potential. wikipedia.org For benzidine (B372746) derivatives, the mechanism involves oxidation of the molecule. The unoxidized form of the indicator is typically colorless. When the equivalence point of the titration is reached and there is a slight excess of the oxidizing titrant, the indicator is oxidized, leading to the formation of a colored product. This color change signals the endpoint of the titration.

In the case of benzidine derivatives, the oxidation process is believed to form a quinonoid-type structure, which is highly colored due to its extensive conjugated system. The reaction is generally reversible, allowing the indicator to return to its colorless form in the presence of a reducing agent. The intensity and stability of the color can be influenced by factors such as pH and the presence of other ions in the solution.

Comparative Studies with Other Benzidine-Type Indicators

Sharpness of the color change: A desirable indicator exhibits a clear and abrupt color change at the equivalence point.

Indicator potential: The potential at which the indicator changes color should align closely with the equivalence point potential of the titration reaction.

Reversibility: The ability of the indicator to switch between its oxidized and reduced forms is crucial for accuracy.

Stability: The indicator should be stable in both its oxidized and reduced forms under the titration conditions.

Such comparative analyses have helped in selecting the most appropriate indicator for a specific titration, though the performance of 3,3'-Diethylbenzidine Dihydrochloride (B599025) relative to other common indicators like diphenylamine (B1679370) or ferroin (B110374) is not well-documented in the available literature. wikipedia.orgwikipedia.org

Precipitation Reactions in Analytical Chemistry

Benzidine and some of its derivatives have been utilized as precipitating agents for the gravimetric and turbidimetric determination of certain inorganic anions. This application relies on the formation of a sparingly soluble salt between the protonated benzidine derivative and the target anion.

Determination of Inorganic Anions (e.g., Sulfate, Tungstate) via Precipitation

Historically, benzidine hydrochloride was used for the gravimetric determination of sulfate ions. The reaction involves the precipitation of benzidine sulfate, which is then isolated, dried, and weighed. A similar principle could theoretically be applied using 3,3'-Diethylbenzidine Dihydrochloride. The presence of the ethyl groups might influence the solubility of the resulting salt, potentially offering advantages in terms of forming a more crystalline or less soluble precipitate.

The general reaction for the precipitation of sulfate with a benzidine-type reagent (represented as B) is:

B·2HCl + SO₄²⁻ → B·H₂SO₄ (s) + 2Cl⁻

The determination of tungstate (B81510) ions (WO₄²⁻) through precipitation with benzidine derivatives has also been explored. The formation of an insoluble tungstate salt allows for its separation and quantification. However, specific procedures and quantitative data for the use of this compound in these determinations are not well-established in contemporary analytical literature.

Stoichiometry and Selectivity of Precipitation Reactions

The stoichiometry of precipitation reactions involving benzidine derivatives is generally straightforward, with the divalent cation formed from the diamine reacting in a 1:1 molar ratio with divalent anions like sulfate or tungstate. The selectivity of the precipitation is a critical factor. While benzidine and its derivatives are effective for precipitating sulfate, they can also react with other anions such as phosphate, arsenate, and chromate, leading to potential interferences. The selectivity can often be improved by controlling the pH of the solution. For instance, in a sufficiently acidic medium, the precipitation of sulfate can be achieved with minimal interference from phosphate. The specific selectivity of this compound would need to be experimentally determined.

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods based on the color-forming reactions of benzidine derivatives have been developed for the determination of various analytes. researchgate.net These methods are often prized for their simplicity and sensitivity. ijmr.net.in

The underlying principle involves the oxidation of the benzidine derivative to a colored product, with the intensity of the color being proportional to the concentration of the analyte. This can be applied to the determination of oxidizing agents or to the quantification of substances that can participate in a reaction that produces or consumes an oxidizing agent.

Chromatographic Techniques for Separation and Analysis

The quantitative analysis of this compound and related aromatic amines relies heavily on chromatographic techniques. These methods offer the high resolution and sensitivity required to separate the analyte from complex matrices and detect it at trace levels. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for the analysis of benzidine derivatives due to its applicability to non-volatile and thermally labile compounds. Method development for this compound is modeled on established procedures for similar compounds like benzidine and 3,3'-dichlorobenzidine (B165656). cdc.govresearchgate.net

Typically, reversed-phase HPLC (RP-HPLC) is utilized, employing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. cdc.govresearchgate.net The separation is achieved by gradient elution, where the mobile phase composition is altered over time to effectively resolve analytes. Common mobile phases consist of mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions. cdc.govmdpi.com For instance, a method for the related 3,3'-dichlorobenzidine uses a gradient of acetonitrile and water. researchgate.net To improve peak shape and resolution for basic compounds like amines, additives such as triethylamine (B128534) may be incorporated into the mobile phase. cdc.gov

Detection is most commonly performed using a UV detector, often a Diode Array Detector (DAD) which allows for monitoring at multiple wavelengths; a wavelength of 254 nm is frequently used for benzidines. cdc.gov For enhanced sensitivity and selectivity, especially in complex environmental or biological samples, HPLC can be coupled with electrochemical detection (ECD). nih.govresearchgate.net A method for benzidine and 3,3'-dichlorobenzidine in water utilized online solid-phase extraction followed by HPLC with coulometric detection, which offered high sensitivity. nih.govresearchgate.net

Table 1: Example HPLC Conditions for Analysis of Benzidine Analogues

This table summarizes typical parameters used in HPLC methods for compounds structurally similar to this compound, providing a basis for method development.

| Parameter | Condition 1 (NIOSH 5509) cdc.gov | Condition 2 (Water Analysis) researchgate.net | Condition 3 (Online SPE-HPLC-EC) nih.govresearchgate.net |

| Analyte(s) | Benzidine, 3,3'-Dichlorobenzidine | 3,3'-Dichlorobenzidine | Benzidine, 3,3'-Dichlorobenzidine |

| Column | C18, 10 µm, 4-mm ID x 30-cm | Ultra C18, 5 µm, 4.6 mm x 250 mm | Polymeric PLRP-S (precolumn); Reversed-phase (analytical) |

| Mobile Phase | 60% Methanol / 40% Water or70% Acetonitrile / 30% Water | Gradient elution with Acetonitrile/Water | Gradient elution with Methanol/Water/Ammonium (B1175870) Acetate |

| Flow Rate | 1.5 mL/min | Not specified | Not specified |

| Detector | UV @ 254 nm | Diode Array Detector (DAD) | Coulometric Electrochemical Detector (E = +700 mV) |

| Sample Matrix | Air | Workplace Air | Natural Waters |

Gas Chromatography (GC) Methodologies for Trace Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the trace-level determination of environmental contaminants. However, direct GC analysis of aromatic amines like 3,3'-Diethylbenzidine is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet and column. research-solution.com

To overcome these issues, derivatization is a mandatory prerequisite for GC analysis. research-solution.comjfda-online.com This process converts the polar amine functional groups into less polar, more volatile, and more thermally stable derivatives. research-solution.com Once derivatized, the compound can be effectively analyzed using a fused-silica capillary column, often with a dimethyl silicone stationary phase or a similar nonpolar phase. jfda-online.com Temperature programming, where the column temperature is gradually increased, is used to elute the derivatized analytes. jfda-online.com Trace-level determination of the related compound 3,3'-dichlorobenzidine has been successfully performed using GC procedures in various matrices, including animal chow, wastewater, and human urine. nih.gov

Sample Preparation and Derivatization Strategies for Chromatographic Analysis

Effective sample preparation is critical to isolate 3,3'-Diethylbenzidine from its matrix and prepare it for analysis, removing interferences and concentrating the analyte to detectable levels. The approach varies significantly depending on the sample matrix and the chosen analytical technique.

Sample Collection and Extraction: For air sampling, analytes can be collected by drawing air through a sorbent tube or a specially treated filter, such as a sulfuric acid-treated glass fiber filter. cdc.govresearchgate.net The collected amine is then eluted using an appropriate solvent. cdc.govresearchgate.net For aqueous samples, preconcentration is often necessary. Techniques include liquid-liquid extraction (LLE) with a solvent like toluene (B28343) or, more commonly, solid-phase extraction (SPE). researchgate.netnih.gov SPE uses a cartridge packed with a sorbent (e.g., C18, polymeric) that retains the analyte, which is later eluted with a small volume of solvent, achieving significant concentration. nih.govresearchgate.netnih.gov

Derivatization: Derivatization is a chemical reaction that modifies the analyte to enhance its analytical properties. jfda-online.com

For GC Analysis: The primary goal is to increase volatility and thermal stability. research-solution.com Common strategies for primary amines include:

Acylation: Reaction with fluorinated anhydrides, such as Heptafluorobutyric Anhydride (B1165640) (HFBA), converts amine groups (-NH2) to their corresponding amides. research-solution.com This not only increases volatility but also introduces electronegative atoms, making the derivative highly sensitive to an Electron Capture Detector (ECD).

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) groups, which are volatile and thermally stable. research-solution.comresearchgate.net

For HPLC Analysis: Derivatization is used to improve detection sensitivity. Pre-column derivatization involves reacting the analyte with a tagging reagent before injection. For example, reacting amines with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) yields a highly fluorescent derivative, allowing for sensitive detection by an HPLC with a fluorescence detector (FLD). nih.gov

Table 2: Common Derivatization Reagents for Amine Analysis

This table outlines common reagents used to derivatize amine functional groups for enhanced chromatographic analysis.

| Reagent Class | Example Reagent | Abbreviation | Target Functional Group | Purpose | Analytical Technique |

| Acylating Agents | Heptafluorobutyric Anhydride research-solution.com | HFBA | Primary & Secondary Amines | Increase volatility, Enhance ECD signal | GC |

| Silylating Agents | N-methyl-N-(trimethylsilyl)trifluoroacetamide researchgate.net | MSTFA | Primary & Secondary Amines, Hydroxyls | Increase volatility & thermal stability | GC |

| Fluorescent Labeling Agents | 4-chloro-7-nitrobenzofurazan nih.gov | NBD-Cl | Primary & Secondary Amines | Add a fluorescent tag for sensitive detection | HPLC-FLD |

Electrochemical Sensing Applications

Electrochemical methods offer a highly sensitive and selective alternative for the detection of electroactive compounds like this compound. These techniques can be applied either as a detection method following chromatographic separation (HPLC-EC) or as a direct sensing platform.

As a detector for HPLC, a coulometric cell can be placed after the analytical column. nih.govresearchgate.net The analyte is oxidized (or reduced) as it flows past an electrode held at a specific potential. The current generated by this electrochemical reaction is directly proportional to the analyte's concentration. For benzidine and 3,3'-dichlorobenzidine, an oxidation potential of +700 mV has been used to achieve high sensitivity and selectivity, as many co-eluting compounds may not be electroactive at that potential. nih.govresearchgate.net

More advanced research focuses on developing label-free electrochemical sensors. These platforms typically use a chemically modified electrode to directly detect the analyte in a sample. For instance, a sensor for 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) was developed using an indium tin oxide (ITO) electrode modified with an isoporous silica-micelle membrane. nih.gov This membrane selectively extracts the neutral TMB from the solution and pre-concentrates it at the electrode surface, leading to an amplified anodic current upon oxidation. nih.gov Similarly, a sensor for 3,3'-dichlorobiphenyl (B134845) was fabricated using a composite of gold nanoparticles and polyvinylpyrrolidone (B124986) on an ITO electrode, which provided a high surface area and conductivity for sensitive detection. researchgate.net These principles could be adapted to create a selective sensor for 3,3'-Diethylbenzidine by tailoring the electrode's surface chemistry to promote specific interactions and facilitate its electrochemical oxidation.

Method Validation and Performance Characteristics (Accuracy, Precision, Detection Limits)

Validation is essential to demonstrate that an analytical method is suitable for its intended purpose. who.intfda.gov Key performance characteristics include accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Accuracy: Accuracy reflects the closeness of a measured value to the true value. It is typically assessed by performing recovery studies on samples spiked with a known amount of the analyte. ptfarm.pl For trace analysis, recoveries greater than 90% are often considered acceptable. nih.gov For pharmaceutical assays, the acceptance criteria are tighter, often between 98.0% and 102.0%. ptfarm.pl

Precision: Precision measures the degree of agreement among a series of individual measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). who.int

Repeatability (Intra-day precision): Assesses precision over a short time with the same analyst and equipment.

Detection Limits:

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It is often estimated as the concentration that produces a signal-to-noise (S/N) ratio of 3:1. who.int

Limit of Quantitation (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a S/N ratio of 10:1. who.int

The detection limits are highly dependent on the technique. For benzidine analogues, LODs can range from the microgram-per-sample level for HPLC-UV down to the nanogram-per-liter (ng/L) level for methods employing more sensitive detectors like HPLC-EC or advanced electrochemical sensors. cdc.govnih.gov

Table 3: Performance Characteristics of Analytical Methods for Benzidine Analogues

This table provides examples of reported validation parameters for analytical methods used for compounds related to this compound.

| Parameter | Method | Analyte(s) | Reported Value | Citation |

| Accuracy | Online SPE-HPLC-EC | Benzidine, 3,3'-DCB | >90% Recovery | nih.gov |

| Precision (RSD) | HPLC-UV | Benzidine, 3,3'-DCB | ≤7% (Pooled SrT) | cdc.gov |

| Precision (RSD) | Online SPE-HPLC-EC | Benzidine, 3,3'-DCB | ~5% | nih.gov |

| LOD | HPLC-UV | Benzidine, 3,3'-DCB | 0.05 µ g/sample | cdc.gov |

| LOD | Online SPE-HPLC-EC | 3,3'-DCB | 50 ng/L | nih.gov |

| LOD | Online SPE-HPLC-EC | Benzidine | 100 ng/L | nih.gov |

| LOD | DPV Sensor | 3,3'-Dichlorobiphenyl | 0.4844 ng/L | researchgate.net |

Environmental Fate and Degradation Pathways Mechanistic Focus

Photodegradation Mechanisms and Photochemical Stability

Photodegradation, the breakdown of molecules by light, is a primary mechanism for the transformation of many aromatic compounds in the environment.

Influence of Wavelength and Environmental Factors on Photolysis

The rate and extent of photodegradation are highly dependent on the wavelength of light and various environmental factors. For aromatic amines like benzidines, absorption of ultraviolet (UV) radiation is a prerequisite for direct photolysis.

Studies on the analog, 3,3'-dichlorobenzidine (B165656), have shown it to be extremely susceptible to photolysis in the presence of sunlight. cdc.gov In aqueous solutions, the half-life of 3,3'-dichlorobenzidine under natural sunlight has been reported to be as short as 90 seconds. cdc.gov This rapid degradation suggests that photolysis is a major pathway for the destruction of such compounds in sunlit surface waters. nih.gov The process is initiated by the absorption of light, which excites the molecule to a higher energy state, making it more susceptible to chemical reactions. While specific studies on the influence of wavelength on 3,3'-diethylbenzidine dihydrochloride (B599025) are not available, it is expected to absorb light in the UV region, similar to other benzidine (B372746) derivatives, making it prone to direct photolysis. nih.gov

Environmental factors play a crucial role in modulating the efficiency of photolysis. The presence of photosensitizers in natural waters, such as humic and fulvic acids, can accelerate photodegradation through indirect mechanisms. These substances absorb sunlight and transfer the energy to the target compound or generate reactive oxygen species that can then attack the molecule. Conversely, the presence of suspended solids in water can reduce the penetration of light, thereby decreasing the rate of photolysis.

Identification of Photodegradation Products

The transformation of benzidine derivatives through photolysis can lead to the formation of various degradation products. A significant finding from studies on 3,3'-dichlorobenzidine is its sequential dehalogenation under the influence of light. This process involves the step-wise removal of chlorine atoms from the biphenyl (B1667301) structure.

Laboratory experiments have identified monochlorobenzidine and subsequently benzidine as intermediate products of the photodegradation of 3,3'-dichlorobenzidine. epa.gov The formation of benzidine is of particular environmental concern due to its own carcinogenic properties. epa.gov In addition to dehalogenation products, a number of colored, water-insoluble compounds have also been observed. canada.ca

For 3,3'-diethylbenzidine dihydrochloride, it is plausible that a similar degradation pathway involving the modification or cleavage of the ethyl groups could occur under photolytic conditions, although specific products have not been documented in the available literature. Another study on benzidine photodegradation identified products such as 4'-nitro-4-biphenylamine and 4,4'-dinitrobiphenyl, suggesting that oxidation reactions can also be a part of the photolytic degradation process. nih.gov

Table 1: Identified Photodegradation Products of Benzidine Analogs

| Precursor Compound | Photodegradation Product | Reference |

| 3,3'-Dichlorobenzidine | Monochlorobenzidine | epa.gov |

| 3,3'-Dichlorobenzidine | Benzidine | cdc.govepa.gov |

| 3,3'-Dichlorobenzidine | Colored, water-insoluble compounds | canada.ca |

| Benzidine | 4'-nitro-4-biphenylamine | nih.gov |

| Benzidine | 4,4'-dinitrobiphenyl | nih.gov |

Biodegradation Pathways and Microbial Transformation

The breakdown of chemical compounds by microorganisms is a vital process in their environmental removal. The biodegradability of a substance is assessed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Assessment of Biodegradability under Aerobic and Anaerobic Conditions

Research on the biodegradability of benzidine and its derivatives indicates that they are generally resistant to rapid microbial degradation.

Aerobic Conditions: Studies on 3,3'-dichlorobenzidine have shown that it is fairly resistant to degradation by naturally occurring aquatic microbial communities. epa.gov Similarly, experiments with 3,3'-dimethylbenzidine suggest it biodegrades slowly in the environment. nih.gov The aerobic degradation of 3,3'-dichlorobenzidine in soil has been estimated to have a half-life ranging from 4 to 26 weeks. canada.ca This suggests that while biodegradation may occur, it is not a rapid process.

Anaerobic Conditions: Under anaerobic conditions, the degradation of chlorinated organic compounds can sometimes be more favorable. For 3,3'-dichlorobenzidine, half-lives of 16 to 101 weeks have been estimated for its biodegradation in anaerobic groundwater. canada.ca This indicates that even in the absence of oxygen, its breakdown is a slow process. Studies on azo dyes derived from 3,3'-dimethylbenzidine have shown that anaerobic bacteria in the intestinal tract can reduce the azo bonds to form 3,3'-dimethylbenzidine, highlighting a potential transformation pathway under anaerobic conditions. nih.govscilit.comoup.com

Characterization of Microbial Metabolites and Degradation Intermediates

The identification of metabolites formed during biodegradation is crucial for understanding the complete environmental fate of a compound.

For 3,3'-dichlorobenzidine, microbial activity under anaerobic conditions has been shown to lead to dehalogenation, producing benzidine as a final product through a transient intermediate, 3-monochlorobenzidine. cdc.gov This transformation is significant as it converts one hazardous compound into another.

In the context of 3,3'-dimethylbenzidine, studies have focused on the metabolic cleavage of azo dyes containing this moiety by intestinal bacteria, which results in the release of free 3,3'-dimethylbenzidine. nih.govoup.com While this is a metabolic transformation rather than environmental degradation, it demonstrates the potential for the formation of the parent amine from larger dye molecules under anaerobic microbial action.

Direct evidence for the microbial metabolites of this compound is not available. However, based on the data for its analogs, it is reasonable to hypothesize that biodegradation, if it occurs, would likely involve transformations of the ethyl side chains and potentially cleavage of the biphenyl bond, although at a slow rate.

Table 2: Biodegradation Half-life Estimates for Benzidine Analogs

| Compound | Condition | Environment | Half-life | Reference |

| 3,3'-Dichlorobenzidine | Aerobic | Soil | 4 - 26 weeks | canada.ca |

| 3,3'-Dichlorobenzidine | Anaerobic | Groundwater | 16 - 101 weeks | canada.ca |

| 3,3'-Dimethylbenzidine | Aerobic | General Environment | Slow biodegradation | nih.gov |

Chemical Hydrolysis and Oxidation in Aquatic and Soil Environments

In addition to photolytic and biological processes, chemical reactions such as hydrolysis and oxidation can contribute to the transformation of compounds in the environment.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For benzidine and its derivatives, hydrolysis is generally not considered a significant environmental fate process. nih.gov Studies on 3,3'-dichlorobenzidine have shown no significant hydrolysis, and it is expected that 3,3'-dimethylbenzidine also does not readily undergo hydrolysis. nih.govnih.gov Therefore, it is unlikely that this compound would be significantly degraded through hydrolysis in aquatic environments.

Oxidation: Chemical oxidation can occur in both aquatic and soil environments, often mediated by naturally occurring oxidants. In the atmosphere, 3,3'-dichlorobenzidine can react with photochemically-produced hydroxyl radicals. cdc.gov In soil, benzidine can be oxidized at clay surfaces. nih.gov The presence of metal oxides and other oxidizing agents in soil can potentially lead to the transformation of aromatic amines. nih.gov While specific studies on the chemical oxidation of this compound in soil and water are lacking, its amino groups are susceptible to oxidation, which could lead to the formation of various transformation products.

Sorption and Desorption Behavior in Environmental Matrices (e.g., Soil, Sediment)

The sorption and desorption of benzidine and its derivatives in soil and sediment are complex processes governed by a combination of physical and chemical interactions. These compounds can be retained in soil and sediment through mechanisms such as cation exchange, hydrophobic partitioning, and covalent bonding canada.canih.govcdc.govnih.govnih.govresearchgate.net. For this compound, its existence as a salt suggests high water solubility, which would generally lead to lower sorption and higher mobility in the environment nih.gov. However, the cationic nature of the protonated form can lead to strong binding to negatively charged sites on clay minerals and organic matter canada.ca.

The sorption of aromatic amines often exhibits biphasic kinetics, with an initial rapid, reversible phase followed by a slower, more irreversible phase cdc.govnih.gov. The initial phase is often attributed to electrostatic interactions and hydrophobic partitioning, while the slower phase is associated with the formation of strong covalent bonds with soil organic matter cdc.govnih.gov. Desorption studies on benzidine have shown that it can be highly resistant to release from sediment, with less than 50% of the sorbed amount being released in some experiments nih.gov. This suggests that once sorbed, 3,3'-Diethylbenzidine could also become persistently bound to soil and sediment particles.

The ethyl groups on the 3,3'-Diethylbenzidine molecule would increase its hydrophobicity compared to benzidine, which could enhance its partitioning into soil organic matter nih.gov. However, this effect might be counteracted by the increased water solubility due to the dihydrochloride salt form.

Interactive Data Table: General Sorption Mechanisms for Benzidine Derivatives

Below is a summary of the primary sorption mechanisms expected to influence the environmental behavior of benzidine derivatives like this compound.

| Sorption Mechanism | Description | Relevance for this compound |

| Cation Exchange | Electrostatic attraction between the protonated amine groups (cations) and negatively charged sites on clay minerals and organic matter. | Likely a significant mechanism, especially at lower pH where the amine groups are protonated. |

| Hydrophobic Partitioning | The tendency of the nonpolar parts of the molecule to associate with the organic fraction of soil and sediment to minimize contact with water. | The ethyl groups increase hydrophobicity, potentially enhancing this mechanism. |

| Covalent Bonding | Formation of strong, often irreversible chemical bonds with components of soil organic matter, such as quinones and carbonyl groups. | A potential long-term sequestration mechanism, leading to persistent residues. |

Role of Environmental Factors (pH, Temperature, Organic Matter) on Fate Processes

Environmental factors play a crucial role in determining the dominant fate processes of benzidine and its derivatives in soil and sediment.

pH: The pH of the soil and water is a master variable controlling the sorption of aromatic amines. canada.caresearchgate.net For benzidine, sorption is favored at low pH. canada.ca This is because the amine groups become protonated, forming cations that can readily bind to negatively charged soil components through cation exchange. canada.caresearchgate.net As the pH increases, the proportion of the neutral form of the amine increases, which is less strongly sorbed. researchgate.net Therefore, it is expected that the sorption of this compound would be highest in acidic soils and decrease as the pH becomes neutral or alkaline.

Temperature: Temperature can influence the rate of both sorption/desorption processes and degradation reactions. Generally, an increase in temperature can enhance the rate of microbial degradation of organic compounds. For benzidine, decomposition has been shown to increase with rising temperatures.

Organic Matter: Soil organic matter (SOM) is a primary sorbent for many organic pollutants, including aromatic amines. nih.gov The hydrophobic ethyl groups of 3,3'-Diethylbenzidine would likely increase its affinity for SOM through hydrophobic interactions. Furthermore, SOM provides sites for covalent bond formation, which can lead to the irreversible binding of the compound. nih.gov The amount and nature of the organic matter will, therefore, significantly impact the mobility and persistence of this compound in the environment. Soils with higher organic carbon content are expected to show greater sorption of this compound. canada.caresearchgate.net

Interactive Data Table: Influence of Environmental Factors on the Fate of Benzidine Derivatives

This table summarizes the expected influence of key environmental factors on the fate of this compound, based on data for related compounds.

| Environmental Factor | Influence on Sorption | Influence on Degradation |

| pH | Sorption is generally higher at lower pH due to protonation and enhanced cation exchange. | Can affect the rate of both abiotic and biotic degradation pathways. |

| Temperature | Can affect the equilibrium of sorption, but its primary influence is on the rate of degradation. | Higher temperatures generally increase the rate of microbial degradation. |

| Organic Matter | Higher organic matter content leads to increased sorption through hydrophobic partitioning and covalent bonding. | Can both enhance and inhibit degradation, by providing a surface for microbial activity or by making the compound less bioavailable. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For a flexible molecule like 3,3'-Diethylbenzidine Dihydrochloride (B599025), with rotation possible around the biphenyl (B1667301) bond and the ethyl groups, a conformational analysis would be necessary to identify the global minimum energy structure and other low-energy conformers. This process is fundamental as the molecular geometry influences all other calculated properties.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MESP) and Reactivity Sites

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other species. Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For 3,3'-Diethylbenzidine Dihydrochloride, an MESP map would highlight the electron-rich aromatic rings and the electron-deficient regions around the ammonium (B1175870) and hydrogen atoms.

Spectroscopic Property Prediction (Vibrational, NMR, UV-Vis)

Computational methods can predict various types of spectra. Theoretical calculations of vibrational frequencies (infrared and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra) can aid in the interpretation of experimental data or even serve as a predictive tool. However, no such specific computational predictions for this compound are available in the surveyed literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for studying the step-by-step process of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. This type of analysis could, for instance, be used to study the synthesis of this compound or its behavior in various chemical environments. There are currently no published computational studies on the reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation could provide insights into its behavior in a solvent, such as water. This would include information on its solvation, aggregation tendencies, and conformational dynamics in the solution phase. Such simulations are computationally intensive and, to date, have not been published for this specific compound.

Quantitative Structure-Activity Relationships (QSAR) for Analytical Properties

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological activities. In the context of analytical chemistry, QSAR can be a powerful tool for predicting the analytical behavior of compounds, such as their retention time in chromatography, their response in various detectors, or their spectrophotometric properties. This can aid in method development and in the design of new analytical reagents.

While extensive QSAR studies have been conducted on benzidine (B372746) and its derivatives, the vast majority of this research has focused on predicting toxicological endpoints, such as mutagenicity and carcinogenicity. researchgate.netnih.gov These studies have explored the relationship between various molecular descriptors and the biological activity of these compounds. For instance, research has shown that for benzidine and 3,3'-disubstituted benzidines, an increase in mutagenicity correlates with a decrease in the basicity of the parent anilines. nih.gov

However, there is a notable lack of specific QSAR studies in the publicly available scientific literature that are focused on the analytical properties of this compound. The existing body of research on benzidine derivatives primarily investigates their biological activities rather than their characteristics relevant to analytical methods.

General Principles of QSAR in Analytical Chemistry

Although specific data for this compound is not available, the principles of how QSAR would be applied to its analytical properties can be described. A typical QSAR study for analytical properties would involve the following steps:

Data Set Selection: A series of structurally related compounds, including this compound, would be chosen. Their analytical properties, such as retention factor in HPLC, electrophoretic mobility in capillary electrophoresis, or molar absorptivity in UV-Vis spectrophotometry, would be experimentally determined.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and lipophilic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the experimentally determined analytical property. mdpi.com

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.govscirp.org

Hypothetical Application to this compound

In a hypothetical QSAR study on the chromatographic behavior of this compound and its analogs, one might investigate the relationship between molecular descriptors and the retention time on a C18 column. It could be hypothesized that descriptors related to hydrophobicity (e.g., logP) and molecular size would be significant predictors of retention.

The resulting QSAR model would be an equation of the form:

Retention Time = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Such a model, if developed and validated, could then be used to predict the retention times of other, untested benzidine derivatives, thereby facilitating the optimization of chromatographic separation methods.

The table below illustrates the types of data that would be compiled for such a QSAR study. Please note that the values for the analytical property are hypothetical, as no specific study for this compound was found.

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molar Volume) | Analytical Property (e.g., Retention Factor k') - Hypothetical |

| Benzidine | 1.36 | 150.2 | 2.5 |

| 3,3'-Dimethylbenzidine | 2.38 | 182.5 | 4.8 |

| This compound | 3.40 | 214.8 | 7.2 |

| 3,3'-Dichlorobenzidine (B165656) | 3.23 | 178.1 | 6.5 |

| 3,3'-Dimethoxybenzidine | 1.88 | 185.3 | 3.9 |

Advanced Research on Derivatives and Analogs of 3,3 Diethylbenzidine

Synthesis and Characterization of Substituted Diethylbenzidine Derivatives

The synthesis of substituted 3,3'-diethylbenzidine derivatives involves the introduction of various functional groups onto the aromatic rings or the amino moieties. These substitutions are designed to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

A common synthetic approach for N-substituted derivatives is the direct alkylation or arylation of the amino groups of 3,3'-diethylbenzidine. For instance, the synthesis of N,N'-dialkyl-3,3'-diethylbenzidine can be achieved by reacting 3,3'-diethylbenzidine with alkyl halides in the presence of a base. A modified procedure based on the work of Shah, Tilak, and Venkataraman has been successfully used for the synthesis of N,N'-diethylbenzidine. orgsyn.org This method involves the reductive ethylation of benzidine (B372746) using ethanol (B145695) and Raney nickel, a procedure that can be adapted for 3,3'-diethylbenzidine. orgsyn.org

The synthesis of derivatives with substituents on the aromatic rings is more complex and often starts from substituted precursors before the benzidine rearrangement. For example, the synthesis of 3,3'-diethyl-5,5'-dinitobenzidine would likely involve the nitration of a suitable precursor followed by a multi-step synthesis culminating in the benzidine rearrangement.

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A combination of modern analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. For example, in N-substituted derivatives, new signals corresponding to the alkyl or aryl groups on the nitrogen atoms would be observed. csu.edu.au

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the N-H stretching vibrations in the parent 3,3'-diethylbenzidine would be absent or shifted in its N,N'-disubstituted derivatives.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the molecular formula.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths and angles.

The following table illustrates the types of spectroscopic data that would be expected for a hypothetical N,N'-dimethyl-3,3'-diethylbenzidine derivative, based on general principles of organic spectroscopy.

| Spectroscopic Data for a Hypothetical N,N'-dimethyl-3,3'-diethylbenzidine | |

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, ethyl group protons (triplet and quartet), and a singlet for the N-methyl protons. |

| ¹³C NMR | Resonances for aromatic carbons, ethyl group carbons, and a distinct signal for the N-methyl carbons. |

| IR (cm⁻¹) | Absence of N-H stretching bands (around 3300-3500 cm⁻¹), presence of C-H (aromatic and aliphatic) and C-N stretching vibrations. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the derivative, along with characteristic fragment ions. |

Structure-Reactivity Relationships in the Context of Specific Chemical Applications

The relationship between the chemical structure of 3,3'-diethylbenzidine derivatives and their reactivity is a key area of investigation. By systematically altering the substituents, researchers can fine-tune the molecule's properties for specific applications, such as in catalysis or as precursors for polymers and dyes.

The electronic nature of the substituents on the aromatic rings significantly influences the reactivity of the amino groups. Electron-donating groups (like methoxy (B1213986) or hydroxyl) increase the electron density on the nitrogen atoms, making them more nucleophilic and more susceptible to oxidation. Conversely, electron-withdrawing groups (like nitro or cyano) decrease the nucleophilicity of the amino groups. nih.gov

These structure-reactivity relationships are often quantified using parameters like Hammett constants for substituents on the aromatic rings. Kinetic studies of reactions involving these derivatives, such as their reaction with electrophiles or their oxidation, provide valuable data to establish these relationships. For example, a study on the 1,3-dipolar cycloaddition reactions in micellar media highlighted how the reaction environment and reactant structure influence reaction rates. rug.nl While not directly on diethylbenzidine, such studies provide a framework for understanding how structural modifications would affect the reactivity of its derivatives in various chemical transformations.

The steric hindrance around the amino groups, influenced by the size of the ortho substituents (the ethyl groups in this case) and any N-substituents, also plays a crucial role in their reactivity. Large substituents can impede the approach of reactants, thereby slowing down reaction rates.

The following table provides a hypothetical structure-reactivity relationship for substituted 3,3'-diethylbenzidine derivatives in an electrophilic substitution reaction.

| Substituent at 5,5' positions | Electronic Effect | Predicted Reactivity towards Electrophiles | Rationale |

| -NO₂ | Electron-withdrawing | Decreased | Reduces electron density in the aromatic rings. |

| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Slightly Decreased | Overall deactivating effect. |

| -H | Neutral | Baseline | Reference compound. |

| -OCH₃ | Electron-donating | Increased | Increases electron density in the aromatic rings. |

Investigation of Novel Analytical Reagents Based on Diethylbenzidine Scaffolds

Benzidine and its analogs have a history of use as chromogenic reagents in analytical chemistry. A notable example is 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), which is widely used in enzyme-linked immunosorbent assays (ELISAs). The oxidation of TMB produces a colored product, allowing for the colorimetric detection of various substances. nih.govresearchgate.net

Following this precedent, derivatives of 3,3'-diethylbenzidine are being investigated as novel analytical reagents. The ethyl groups on the 3 and 3' positions can enhance the solubility of the reagent and its colored products in organic solvents, potentially expanding its applicability. The introduction of specific functional groups can impart selectivity towards certain analytes. For instance, the incorporation of chelating groups could lead to selective colorimetric sensors for metal ions. nih.gov

The principle behind these analytical reagents is often the oxidation of the benzidine derivative to a colored diimino-quinone species. The presence of an analyte that can act as an oxidizing agent, or a catalyst that promotes oxidation, can be detected and quantified by measuring the intensity of the color produced.